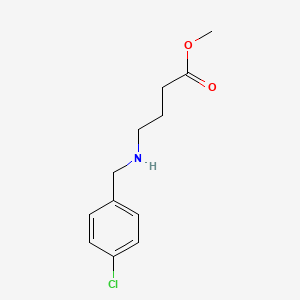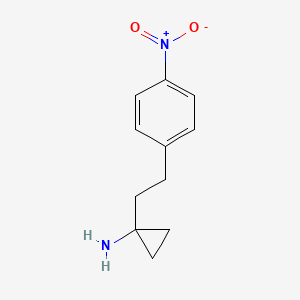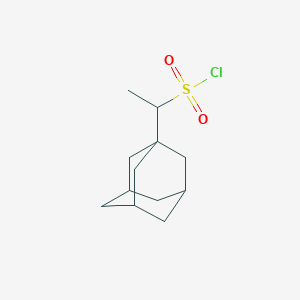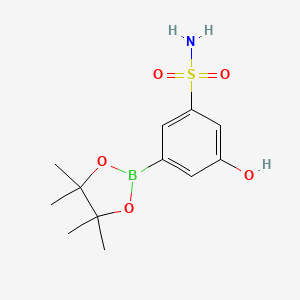
N-methylethanecarbonimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylethanecarbonimidoyl chloride is an organic compound with the molecular formula C3H6ClN. It is a derivative of carbonimidoyl chloride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylethanecarbonimidoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methylformamide with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors. The process involves the continuous addition of N-methylformamide and thionyl chloride, followed by distillation to separate the desired product. The reaction is carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylethanecarbonimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Hydrolysis: It hydrolyzes in the presence of water to form N-methylformamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Temperature: Most reactions occur at room temperature or under mild heating.
Major Products Formed
N-methylformamide: Formed through hydrolysis.
Substituted N-methylethanecarbonimidoyl derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-methylethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-methylethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbon atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N-methylformamide: A precursor in the synthesis of N-methylethanecarbonimidoyl chloride.
N-methylthiocarbamoyl chloride: Contains a sulfur atom instead of an oxygen atom
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of a single methyl group on the nitrogen atom. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
996-25-8 |
|---|---|
Molekularformel |
C3H6ClN |
Molekulargewicht |
91.54 g/mol |
IUPAC-Name |
N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3 |
InChI-Schlüssel |
ZAYALXOCHCPYQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)

![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)








